![molecular formula C13H17ClO B13178275 ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene: is an organic compound characterized by a cyclopropyl group attached to a benzene ring through an ethoxy methyl linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Chloromethylation: The cyclopropyl group is then chloromethylated using formaldehyde and hydrochloric acid.
Ethoxylation: The chloromethylated cyclopropyl group is reacted with ethylene oxide to form the ethoxy methyl linkage.
Attachment to Benzene: Finally, the ethoxy methyl cyclopropyl group is attached to a benzene ring through a Friedel-Crafts alkylation reaction using a suitable catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
化学反应分析
Types of Reactions:
Oxidation: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium azide or sodium thiolate can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Alcohols, carboxylic acids.
Reduction: Hydrocarbons, alcohols.
Substitution: Amines, thiols.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene serves as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of cyclopropyl groups on biological systems.
Medicine:
Drug Development: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is used in the development of new materials with unique mechanical and chemical properties.
作用机制
The mechanism of action of ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s reactivity and interaction with enzymes or receptors. The ethoxy methyl linkage provides flexibility, allowing the compound to fit into various binding sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
- ({2-[1-(Bromomethyl)cyclopropyl]ethoxy}methyl)benzene
- ({2-[1-(Iodomethyl)cyclopropyl]ethoxy}methyl)benzene
- ({2-[1-(Hydroxymethyl)cyclopropyl]ethoxy}methyl)benzene
Comparison:
- Uniqueness: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs.
- Reactivity: The chloromethyl group is more reactive in nucleophilic substitution reactions compared to bromomethyl and iodomethyl groups, making it a versatile intermediate in organic synthesis.
- Applications: The specific reactivity of the chloromethyl group allows for the synthesis of a wider range of derivatives with potential applications in various fields.
属性
分子式 |
C13H17ClO |
|---|---|
分子量 |
224.72 g/mol |
IUPAC 名称 |
2-[1-(chloromethyl)cyclopropyl]ethoxymethylbenzene |
InChI |
InChI=1S/C13H17ClO/c14-11-13(6-7-13)8-9-15-10-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI 键 |
PQFYYCPTAIZMPY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CCOCC2=CC=CC=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane](/img/structure/B13178198.png)
![5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13178200.png)
![3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B13178208.png)


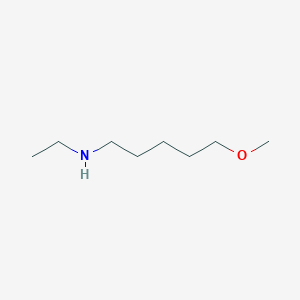
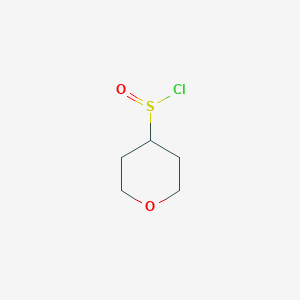
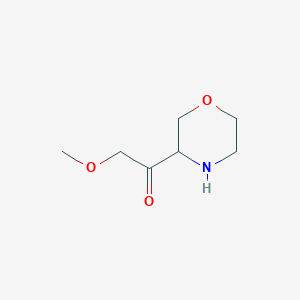
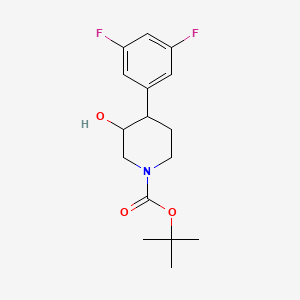
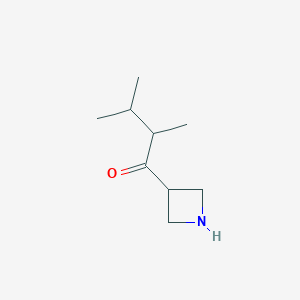
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
